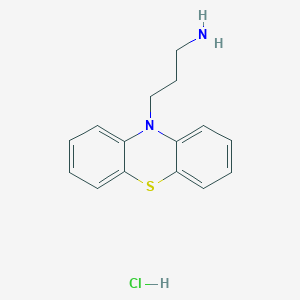

3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride

Description

Historical Context of Phenothiazine Derivatives

The historical development of phenothiazine derivatives traces back to the late nineteenth century, establishing a foundation that would eventually lead to revolutionary advances in pharmacology and medicinal chemistry. In 1876, methylene blue, the first recognized derivative of phenothiazine, was synthesized by Heinrich Caro at BASF, marking the initial exploration of this chemical class. The structural elucidation of methylene blue occurred in 1885 through the work of Heinrich August Bernthsen, who subsequently achieved the synthesis of phenothiazine itself in 1883 using a reaction between diphenylamine and sulfur. This groundbreaking work established the synthetic methodology that would become fundamental to phenothiazine chemistry.

Paul Ehrlich's pioneering investigations in the mid-1880s demonstrated the remarkable utility of methylene blue in cell staining experiments, leading to groundbreaking discoveries about different cell types that ultimately contributed to his Nobel Prize recognition. Ehrlich's particular interest in staining bacteria and parasites, especially Plasmodiidae species including malaria pathogens, revealed methylene blue's potential therapeutic applications. By the 1890s, methylene blue had entered clinical use as an antimalarial treatment, representing one of the first examples of rational drug design based on phenothiazine derivatives.

The subsequent decades witnessed a temporary lapse in phenothiazine research until the compound itself found commercial application as an insecticide and deworming agent. DuPont introduced phenothiazine as an insecticide in 1935, with approximately 3,500,000 pounds sold in the United States by 1944. However, the compound's susceptibility to degradation by sunlight and air presented significant challenges for field applications, leading to its eventual displacement by more stable pesticides like dichlorodiphenyltrichloroethane in the 1940s.

The 1940s marked a renaissance in phenothiazine derivative research when chemists working with Paul Charpentier at Rhone-Poulenc Laboratories in Paris began systematic synthesis of new derivatives. This research program produced promethazine, which demonstrated excellent antihistamine activity coupled with strong sedative effects, leading to its successful commercialization for allergy treatment and anesthesia applications. The culmination of this research effort came with the development of chlorpromazine at the end of the 1940s, which exhibited even more pronounced sedative and soothing effects.

Significance in Chemical and Biochemical Research

This compound occupies a prominent position in contemporary chemical and biochemical research due to its versatile structural framework and diverse biological activities. The compound serves as a valuable research tool across multiple scientific disciplines, with applications spanning chemistry, biology, and medicine. Its significance extends beyond traditional pharmaceutical applications to encompass fundamental studies of structure-activity relationships, molecular recognition, and biochemical mechanisms.

Recent investigations have revealed the compound's potential in neurological disorder research, where its phenothiazine core structure provides a scaffold for developing novel therapeutic agents targeting neurotransmitter systems. The propanamine side chain modification introduces unique pharmacokinetic properties that distinguish it from other phenothiazine derivatives, making it particularly valuable for mechanistic studies of drug action and receptor interactions.

The compound's antimicrobial properties have attracted considerable attention in the context of antibiotic resistance research. Studies investigating phenothiazine derivatives have demonstrated their ability to inhibit various pathogenic bacterial strains, including Mycobacterium tuberculosis, Staphylococcus aureus, Escherichia coli, Aconetobacter baumannii, and Klebsiella pneumoniae, with inhibitory activities in the lower micromolar range. These findings suggest potential applications in developing new antimicrobial strategies, particularly against multidrug-resistant organisms.

In cancer research, this compound has shown promise as a lead compound for anticancer drug development. The phenothiazine framework has been identified as a favorable scaffold for designing selective histone deacetylase 6 inhibitors, with modifications to the core structure yielding compounds that demonstrate more than 500-fold selectivity relative to other histone deacetylase isoforms. This selectivity profile makes phenothiazine derivatives valuable tools for studying epigenetic mechanisms and developing targeted cancer therapies.

The compound's utility in medicinal chemistry extends to its role as a prototypical pharmaceutical lead structure. The systematic research conducted on phenothiazine derivatives and their biological activities represents a pioneering example of structure-based drug design, with phenothiazine serving as a paradigmatic example of how chemical modifications can be used to optimize biological activity and selectivity.

Overview of the Compound's Structural Characteristics

This compound exhibits a complex molecular architecture that combines the tricyclic phenothiazine core with a flexible propanamine side chain. The phenothiazine moiety consists of two benzene rings linked by sulfur and nitrogen atoms, creating a rigid tricyclic framework that provides the compound's characteristic electronic and steric properties. This heterocyclic system is characterized by a folded central C₄SN ring, which influences the compound's three-dimensional conformation and biological activity.

The molecular formula C₁₅H₁₇ClN₂S reflects the presence of 15 carbon atoms, 17 hydrogen atoms, one chlorine atom, two nitrogen atoms, and one sulfur atom, resulting in a molecular weight of 292.8 g/mol. The compound exists as a hydrochloride salt, with the protonated amine group forming an ionic interaction with the chloride anion, enhancing its solubility in aqueous media and facilitating biological studies.

Structural analysis reveals several key features that contribute to the compound's biological activity. The phenothiazine core provides a planar aromatic system capable of π-π stacking interactions and electron donation, forming charge-transfer complexes with various electron acceptors. The propanamine side chain introduces conformational flexibility and a basic nitrogen atom that can participate in hydrogen bonding and electrostatic interactions with biological targets.

The three-dimensional structure of the compound can be visualized through computational modeling, which reveals the spatial arrangement of functional groups and their potential for molecular recognition. The folded conformation of the central ring system creates a distinctive molecular shape that influences binding interactions with proteins, nucleic acids, and other biomolecules.

Spectroscopic characterization of the compound provides detailed information about its electronic structure and conformational properties. Nuclear magnetic resonance spectroscopy reveals the chemical environment of individual atoms, while infrared spectroscopy identifies characteristic functional group vibrations. Mass spectrometry confirms the molecular weight and fragmentation patterns, providing insights into the compound's stability and decomposition pathways.

Importance in Heterocyclic Chemistry

This compound exemplifies the significance of heterocyclic chemistry in modern drug discovery and materials science. The phenothiazine core structure represents a prime example of how heteroatom incorporation into aromatic ring systems can dramatically alter chemical and biological properties compared to purely carbocyclic analogues. The presence of both sulfur and nitrogen heteroatoms within the tricyclic framework creates unique electronic characteristics that are not achievable with conventional aromatic compounds.

The thiazine classification of phenothiazine derivatives highlights the importance of sulfur-nitrogen heterocycles in medicinal chemistry. These compounds demonstrate how strategic placement of heteroatoms can modulate electronic distribution, influence molecular conformation, and create specific binding sites for biological targets. The electron-donating properties of phenothiazines, which enable formation of charge-transfer complexes, illustrate fundamental principles of heterocyclic reactivity that extend beyond pharmaceutical applications to include materials science and organic electronics.

Contemporary research in heterocyclic chemistry continues to draw inspiration from the phenothiazine scaffold, with systematic structure-activity relationship studies revealing how specific modifications can enhance selectivity and potency. The development of phenothiazine-based histone deacetylase inhibitors demonstrates how heterocyclic frameworks can be optimized through rational design principles. Introduction of additional nitrogen atoms into the phenothiazine framework, creating azaphenothiazine derivatives, has resulted in increased potency and selectivity for specific enzyme targets, validating computational predictions about structure-activity relationships.

The synthesis of phenothiazine derivatives serves as an important teaching example in heterocyclic chemistry courses, illustrating fundamental concepts such as electrophilic aromatic substitution, nucleophilic displacement, and ring-forming reactions. The original Bernthsen synthesis of phenothiazine from diphenylamine and sulfur demonstrates classic methodologies for heterocycle construction, while modern synthetic approaches utilize more sophisticated cyclization strategies involving substituted diphenyl sulfides.

The versatility of phenothiazine derivatives in heterocyclic chemistry extends to their use as building blocks for more complex molecular architectures. Recent synthetic efforts have focused on creating libraries of substituted phenothiazines through combinatorial chemistry approaches, enabling systematic exploration of structure-activity relationships. These studies have revealed how substituent effects can be used to fine-tune biological activity, selectivity, and physicochemical properties.

Advanced synthetic methodologies for phenothiazine derivatives continue to evolve, incorporating modern techniques such as transition metal catalysis, microwave-assisted synthesis, and flow chemistry. These approaches enable access to previously challenging structural modifications and facilitate the preparation of compound libraries for biological screening. The development of new synthetic routes also contributes to understanding fundamental reactivity patterns in heterocyclic chemistry, providing insights that can be applied to other sulfur-nitrogen heterocyclic systems.

Properties

IUPAC Name |

3-phenothiazin-10-ylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2S.ClH/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17;/h1-4,6-9H,5,10-11,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUSWGAEHMVZSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride are dopamine receptors and histamine H1 receptors. Dopamine receptors are involved in transmitting signals between brain cells, and histamine H1 receptors mediate the central and peripheral effects of histamine.

Mode of Action

this compound acts by blocking these receptors in the brain. By antagonizing dopamine receptors, it prevents over-stimulation caused by an excess amount of dopamine in the brain. Similarly, by antagonizing histamine H1 receptors, it prevents the effects of histamine.

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of this compound. For example, it is recommended to store the compound at room temperature, suggesting that high temperatures may affect its stability.

Biological Activity

3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride, a derivative of phenothiazine, exhibits a range of biological activities that have garnered interest in pharmacological research. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent studies.

Chemical Structure and Synthesis

The compound is characterized by its phenothiazine moiety, which consists of a bicyclic structure containing sulfur and nitrogen. Its synthesis typically involves multi-step organic reactions, where the phenothiazine framework is modified to enhance biological activity. For instance, the synthesis of methyl[3-(10H-phenothiazin-10-yl)propyl]amine has been documented, showing significant neuroleptic and antiproliferative activities.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Neuroleptic Activity

Phenothiazines are well-known for their neuroleptic effects, primarily through antagonism of dopamine D2 receptors. This property is critical for their use in treating psychiatric disorders such as schizophrenia. Studies indicate that derivatives like 3-(10H-phenothiazin-10-yl)propan-1-amine exhibit significant neuroleptic activity, suggesting potential applications in managing psychotic symptoms .

2. Anticancer Properties

Research has shown that phenothiazine derivatives possess anticancer properties, particularly through mechanisms involving apoptosis and cell cycle modulation. For example, specific derivatives have demonstrated cytotoxic effects against various cancer cell lines, including liver cancer cells, with some compounds exhibiting low toxicity in vivo models like zebrafish . The compound's ability to inhibit cell proliferation and induce apoptosis has been noted, making it a candidate for further investigation in cancer therapy.

3. Cholinesterase Inhibition

Another significant biological activity is the inhibition of cholinesterase enzymes, which play a vital role in neurotransmission. Inhibition of these enzymes can enhance cholinergic signaling, potentially benefiting conditions such as Alzheimer's disease. Studies have reported that certain phenothiazine derivatives modulate cholinesterase activity in a dose-dependent manner, indicating their potential as therapeutic agents for cognitive disorders .

4. Antimicrobial Activity

Emerging research has highlighted the antimicrobial properties of phenothiazine derivatives. Compounds synthesized from the phenothiazine scaffold have shown promising antibacterial and antifungal activities against various pathogens. This aspect opens new avenues for developing antimicrobial agents based on the phenothiazine structure .

Research Findings and Case Studies

Several studies provide insight into the biological activity of this compound:

Scientific Research Applications

Medicinal Chemistry and Anti-Tuberculosis Applications

Recent studies have highlighted the potential of phenothiazine derivatives, including 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride, as promising candidates for the treatment of tuberculosis (TB). The compound exhibits significant anti-mycobacterial activity by targeting the type II NADH dehydrogenase (NDH-2), an enzyme crucial for the survival of Mycobacterium tuberculosis (Mtb) .

Case Study: Anti-TB Activity

A study focused on polyhalogenated phenothiazines demonstrated that modifications to the phenothiazine core could enhance anti-TB efficacy while reducing central nervous system (CNS) side effects. The compounds were found to synergize with existing TB treatments like rifampicin and bedaquiline, showcasing a potential pathway for developing new therapeutic strategies against multi-drug resistant strains .

| Compound | MIC (μg/mL) | Synergistic Agents |

|---|---|---|

| 3-(10H-phenothiazin-10-yl)propan-1-amine HCl | 1.50 | Rifampicin, Bedaquiline |

| Dibromo derivative | 1.50 | Rifampicin |

| Tetrachloro derivative | 1.50 | Bedaquiline |

Neuropharmacology

Phenothiazine derivatives are well-documented for their neuropharmacological effects, primarily as antipsychotic agents. The structural similarity of this compound to other antipsychotics suggests potential applications in treating psychiatric disorders.

Imaging Technologies

The compound has also been explored for its potential use in imaging technologies, particularly as a radioligand in positron emission tomography (PET). A notable study synthesized a radiolabeled version of promazine (a related phenothiazine), demonstrating its utility in imaging amyloid-beta plaques associated with Alzheimer's disease .

Case Study: PET Imaging

The synthesis of a novel [11C]promethazine PET radioligand showed high specificity for binding to amyloid-beta in human brain tissues. This application not only highlights the compound's versatility but also its potential role in advancing diagnostic techniques for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Phenothiazine Derivatives

Structural Modifications and Key Differences

Phenothiazines share a tricyclic scaffold but differ in substituents on the phenothiazine ring and the side chain. These modifications critically influence pharmacokinetics, receptor affinity, and therapeutic profiles. Below is a comparative analysis of Promazine hydrochloride with four analogs:

Table 1: Structural and Pharmacological Comparison

Key Observations :

Chlorpromazine HCl : The 2-chloro substituent enhances dopamine receptor affinity, increasing antipsychotic potency compared to Promazine. However, this also raises the risk of extrapyramidal side effects .

Trifluoperazine HCl : The 2-trifluoromethyl group and piperazine side chain improve lipophilicity and CNS penetration, making it 10–20 times more potent than Promazine .

Promethazine HCl: Structural isomerism (2-aminopropyl vs. 3-aminopropyl) shifts activity from antipsychotic to antihistaminic, with strong H₁ receptor blockade .

Desmonomethylpromazine: The absence of one methyl group on the side chain reduces dopamine affinity, making it a less active metabolite of Promazine .

Pharmacokinetic and Pharmacodynamic Profiles

Table 2: Pharmacokinetic Parameters

Research Findings and Clinical Implications

Efficacy : Chlorpromazine and Trifluoperazine show superior antipsychotic efficacy compared to Promazine but with higher extrapyramidal toxicity .

Side Effects : Promazine’s lower potency correlates with reduced risk of tardive dyskinesia but higher anticholinergic effects (e.g., dry mouth) .

Preparation Methods

Starting Materials and Core Scaffold Preparation

The synthesis generally begins with 10H-phenothiazine as the core scaffold, which can be commercially obtained or prepared via halogenation reactions for further functionalization.

Halogenation of Phenothiazine : Selective halogenation at specific positions on the phenothiazine ring is achieved using reagents such as N-chlorosuccinimide (NCS) for chlorination or bromine (Br2) in glacial acetic acid for bromination. For example, 3,7-dichloro and 3,7-dibromo derivatives can be prepared by controlled halogenation under mild conditions (room temperature) to facilitate subsequent substitution reactions.

Alternative Halogenation Methods : Use of phosphorus pentachloride (PCl5) in chloroform at reflux allows preparation of higher chlorinated derivatives such as 1,3,7-trichloro and 1,3,7,9-tetrachloro phenothiazines, which can be useful intermediates for specialized derivatives.

Introduction of the Propan-1-amine Side Chain via N-Alkylation

The key step in the synthesis of 3-(10H-phenothiazin-10-yl)propan-1-amine is the N-alkylation of the phenothiazine nitrogen (N-10) with a suitable 3-carbon chain bearing an amine group.

N-Alkylation Reaction : This is typically performed by reacting 10H-phenothiazine or its halogenated derivatives with 3-chloropropylamine or its protected derivatives under basic conditions. The nucleophilic nitrogen attacks the alkyl halide to form the N-substituted product.

Reaction Conditions : The reaction is often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to promote substitution. Bases like potassium carbonate or sodium hydride are used to deprotonate the phenothiazine nitrogen, increasing nucleophilicity.

Protection and Deprotection : If the amine is protected (e.g., as a Boc or phthalimide derivative), deprotection steps follow N-alkylation to yield the free amine.

Formation of the Hydrochloride Salt

After obtaining the free base 3-(10H-phenothiazin-10-yl)propan-1-amine, it is converted into the hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or ether.

This salt formation improves the compound’s stability, solubility, and handling properties for pharmaceutical use.

Summary Table of Preparation Steps

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Halogenation of phenothiazine (optional) | NCS (chlorination), Br2 (bromination), PCl5 | Controls substitution pattern |

| 2 | N-Alkylation with 3-chloropropylamine | Base (K2CO3, NaH), DMF/DMSO, elevated temp | Key step for side chain introduction |

| 3 | Deprotection (if protected amine used) | Acidic or basic conditions | Yields free amine |

| 4 | Formation of hydrochloride salt | HCl in ethanol or ether | Enhances stability and solubility |

Detailed Research Findings and Variations

Halogenated Phenothiazines as Precursors : Studies have shown that halogenated phenothiazines can be selectively functionalized to yield derivatives with improved biological profiles. The halogenation pattern affects the reactivity and selectivity of the N-alkylation step.

Synthetic Challenges : Attempts to prepare higher chlorinated derivatives via NCS sometimes fail, requiring alternative chlorinating agents such as PCl5 to achieve desired substitution.

Alternative Synthetic Routes : Some literature reports the preparation of 1-fluoro-10H-phenothiazine via thionation of 2-fluoro-N-phenylaniline with sulfur and iodine at high temperature, which can then be used for further functionalization.

Biological Relevance of Preparation : The synthetic modifications, including halogenation and side chain variation, are crucial for tuning the pharmacological properties of the compound, such as its activity against Mycobacterium tuberculosis and its receptor binding profile.

Example Reaction Scheme (Simplified)

10H-Phenothiazine + 3-chloropropylamine + Base → 3-(10H-phenothiazin-10-yl)propan-1-amine → + HCl → 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride

Q & A

Q. What are the established synthetic routes for 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride, and how are key intermediates validated?

The synthesis typically involves alkylation of phenothiazine with 3-chloropropylamine derivatives, followed by hydrochlorination. Key intermediates, such as 3-(10H-phenothiazin-10-yl)propan-1-amine, are validated using HPLC (to confirm purity >95%) and mass spectrometry (to verify molecular weight and structural integrity) . Reaction conditions (e.g., temperature, solvent polarity) are optimized to minimize byproducts like desmethylchlorpromazine, a common impurity formed via incomplete alkylation .

Q. Which analytical techniques are most effective for characterizing this compound and its impurities?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies structural features, such as the phenothiazine ring protons (δ 6.8–7.2 ppm) and the propylamine chain (δ 2.5–3.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities like sulfoxides (e.g., N,N-dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine sulfoxide), which arise from oxidation during synthesis .

- Electron Ionization Mass Spectrometry (EI-MS) : Confirms molecular ions (e.g., m/z 320.88 for the hydrochloride salt) and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., N-methylation or halogen substitution) impact the biological activity of phenothiazine derivatives?

Substitutions at the phenothiazine core (e.g., 2-chloro or 2-trifluoromethyl groups) alter receptor binding affinity. For example, 2-trifluoromethyl derivatives show enhanced selectivity for dopamine receptors due to increased lipophilicity and steric effects, as demonstrated in comparative studies of chlorpromazine analogs . N-methylation of the propylamine chain reduces basicity, affecting pharmacokinetic properties like blood-brain barrier penetration .

Q. What mechanistic insights explain contradictions in reported reaction yields for phenothiazine alkylation?

Discrepancies often arise from solvent effects (e.g., polar aprotic solvents like DMF improve alkylation efficiency) or competing side reactions (e.g., oxidation to sulfoxides under acidic conditions). Computational studies (e.g., density functional theory) model transition states to optimize reaction pathways, reducing byproduct formation . Experimental validation using kinetic profiling (e.g., monitoring via in situ IR spectroscopy) resolves these contradictions .

Q. How can impurity profiles be controlled during large-scale synthesis, and what are their implications for pharmacological studies?

Critical impurities include desmethylchlorpromazine (from incomplete methylation) and sulfoxides (from oxidation). These are controlled via:

- Chromatographic purification (e.g., silica gel column chromatography for desmethyl derivatives) .

- Reductive stabilization (e.g., adding antioxidants like ascorbic acid to prevent sulfoxide formation) . Impurities >0.1% can confound receptor-binding assays, necessitating strict QC protocols for preclinical studies .

Q. What computational tools are recommended for predicting the reactivity of phenothiazine derivatives in novel reactions?

Quantum chemical software (e.g., Gaussian, ORCA) models reaction pathways, while machine learning platforms (e.g., ICReDD’s reaction databases) predict optimal conditions for alkylation or oxidation. These tools integrate experimental data (e.g., Hammett constants for substituent effects) to prioritize synthetic routes .

Methodological Guidelines

- Synthesis Optimization : Use lithium aluminum hydride for selective reduction of intermediates, avoiding over-reduction .

- Data Interpretation : Cross-validate NMR and MS results with reference standards (e.g., USP Promethazine Hydrochloride RS) to resolve spectral ambiguities .

- Contradiction Resolution : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature vs. catalyst loading) in conflicting yield reports .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.